4-(Benzyloxy)-2-fluorobenzaldehyde
Overview
Description
4-(Benzyloxy)-2-fluorobenzaldehyde is likely a compound in the phenol family, similar to 4-(Benzyloxy)phenol . It’s likely a solid at room temperature and may be soluble in organic solvents .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of a benzyloxy group and a fluorine atom to a benzaldehyde core. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring core with a benzyloxy group (C6H5-CH2-O-) and a fluorine atom attached at the 4th and 2nd positions respectively, and a formyl group (-CHO) at the 1st position .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical and Chemical Properties Analysis
Physical properties of similar compounds include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Synthesis and Chemical Reactions
4-(Benzyloxy)-2-fluorobenzaldehyde, like its related fluorobenzaldehydes, is primarily used in the synthesis of various chemical compounds. For instance, it has been employed in the synthesis of thiazolidin-4-one derivatives, demonstrating promising antioxidant activity (El Nezhawy et al., 2009). Additionally, studies like those by Swamy et al. (2019) have shown its use in unique chemical reactions such as silylene-induced cooperative B-H bond activation and unprecedented aldehyde C-H bond splitting with amidinate ring expansion (Swamy et al., 2019).
Material Science and Engineering
In material science, 4-fluorobenzaldehyde derivatives are used in the development of new materials. For instance, Li et al. (2016) utilized monoaldehyde compounds, including 4-fluorobenzaldehyde, in the synthesis of microporous polyaminal networks for adsorption of carbon dioxide, showing increased surface areas and CO2 uptake (Li et al., 2016).
Pharmaceutical and Medicinal Chemistry
While your request excludes information related to drug use, dosage, and side effects, it's worth noting that fluorobenzaldehydes, including this compound, are often key intermediates in the synthesis of pharmaceutical compounds. However, specific details on these applications are outside the scope of your request.
Spectroscopy and Molecular Structure Analysis
Studies like those by Samdal et al. (1997) have explored the molecular structure of gaseous 4-fluorobenzaldehyde using techniques like gas electron diffraction and microwave spectroscopy. These studies contribute to a deeper understanding of the molecular geometry and electronic structure of such compounds (Samdal et al., 1997).
Mechanism of Action
Target of Action
It is known that benzyloxy compounds can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The fluorine atom in the compound could potentially enhance the electrophilicity of the adjacent carbonyl group, making it more susceptible to nucleophilic attack .
Biochemical Pathways
Benzyloxy compounds can potentially influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The compound’s interactions with its targets can lead to various downstream effects, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-fluorobenzaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or administered .
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCUZBWXZUPORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478290 | |
Record name | 4-(Benzyloxy)-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504414-32-8 | |
Record name | 4-(Benzyloxy)-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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